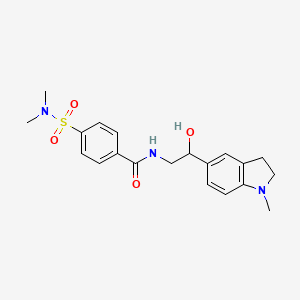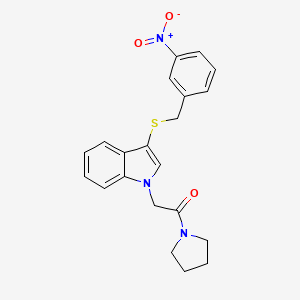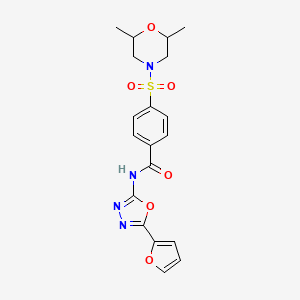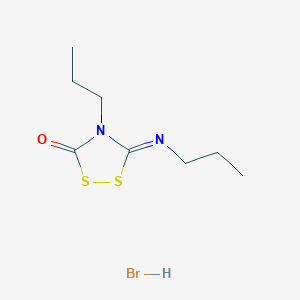
4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound has been studied for its potential use as a biological agent due to its unique properties.
Mechanism of Action
The mechanism of action of 4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and fungal growth. Additionally, it has been shown to interact with metal ions in biological systems, leading to changes in fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has antibacterial and antifungal properties, and has been shown to inhibit the growth of various bacterial and fungal strains. Additionally, it has been shown to interact with metal ions in biological systems, leading to changes in fluorescence properties. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide in lab experiments is its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, its antibacterial and antifungal properties make it a potential candidate for the treatment of various diseases. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
Future research on 4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide could focus on the development of new synthetic methods for the compound, as well as further investigation into its potential use as a biological agent. Additionally, further research could focus on understanding the compound's mechanism of action and potential side effects, as well as exploring its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide involves the reaction between 2-aminothiophenol and 1,3-diiodopropane in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the intermediate compound 2-(propylthio)aniline, which is then reacted with carbon disulfide and methyl iodide to produce the final compound.
Scientific Research Applications
4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide has been studied for its potential use as a biological agent due to its unique properties. It has been shown to have antibacterial and antifungal properties, and has been studied for its potential use in the treatment of various diseases. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
4-propyl-5-propylimino-1,2,4-dithiazolidin-3-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS2.BrH/c1-3-5-9-7-10(6-4-2)8(11)13-12-7;/h3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXLQVRWXNUJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C1N(C(=O)SS1)CCC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide](/img/structure/B2791190.png)
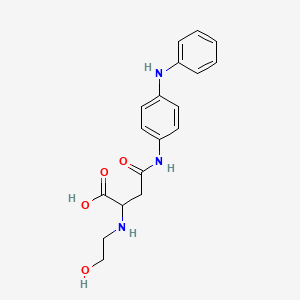
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2791193.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2791195.png)

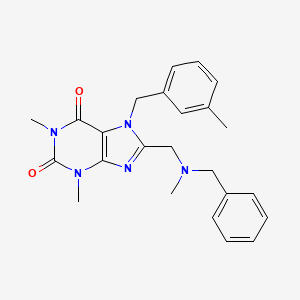
![3-(3-Chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2791200.png)
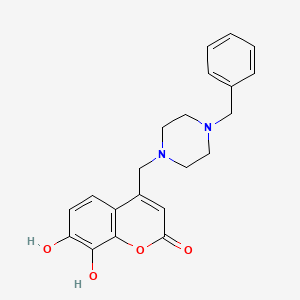
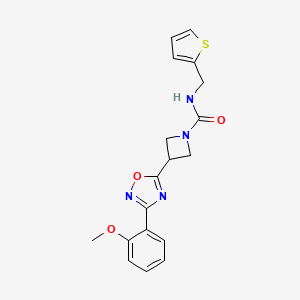
![tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)methyl)carbamate](/img/structure/B2791206.png)
![ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate](/img/structure/B2791208.png)
